PravastatinLactone-d3

Description

Pravastatin Lactone-d3 is a deuterium-labeled isotopologue of pravastatin lactone, a metabolite of the hydrophilic statin pravastatin. It is primarily utilized as an internal standard or tracer in pharmacokinetic and metabolic studies to investigate the dynamics of HMG-CoA reductase inhibition . The compound is distinguished by its deuterium substitution at three hydrogen positions, enhancing its stability in mass spectrometry-based analyses. Key identifiers include:

- CAS Number: 1329809-35-9 (3α-Hydroxy Pravastatin Lactone-d3) or 1217769-04-4 (Pravastatin Lactone-d3), depending on structural variations .

- Molecular Formula: C₂₃H₂₉D₃O₇ (approximated; exact formula varies with deuterium placement).

- Molecular Weight: 409.54 g/mol .

- Applications: Competitive inhibition studies, metabolic pathway tracing, and analytical method validation .

Properties

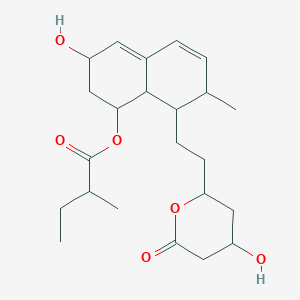

IUPAC Name |

[3-hydroxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901103133 | |

| Record name | 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901103133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81131-71-7 | |

| Record name | 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81131-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,8a-Hexahydro-3-hydroxy-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901103133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of Pravastatin Lactone-d3 involves several synthetic routes and reaction conditions. One common method includes the microbial process for preparing pravastatin, which involves the fermentation of specific microorganisms . The pravastatin lactone batches are combined, and the sodium salt is prepared by dissolving pravastatin lactone in acetone and adding aqueous sodium hydroxide under stirring conditions . This method ensures the formation of the desired compound with high purity.

Chemical Reactions Analysis

Pravastatin Lactone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, acetonitrile, methanol, and sodium hydroxide . The major products formed from these reactions include the 3-alpha-isomer of pravastatin and a glutathione conjugate . The compound’s stability and degradation behavior are also studied using techniques such as liquid chromatography and mass spectrometry .

Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry

Pravastatin Lactone-d3 serves as an internal standard in mass spectrometry for quantifying pravastatin levels in biological samples. The deuterium labeling provides a distinct mass signature that enhances the accuracy and sensitivity of analytical methods. This application is crucial for pharmacokinetic studies, where precise measurement of drug concentrations is necessary.

Table 1: Comparison of Analytical Techniques Using Pravastatin Lactone-d3

| Technique | Application | Advantages |

|---|---|---|

| Mass Spectrometry | Quantification of pravastatin levels | High sensitivity and specificity |

| Liquid Chromatography | Separation and analysis of pravastatin | Effective for complex biological matrices |

| NMR Spectroscopy | Structural elucidation | Provides detailed information on molecular structure |

Pharmacological Research

Cholesterol-Lowering Effects

Pravastatin Lactone-d3, like its parent compound pravastatin, functions as an HMG-CoA reductase inhibitor, playing a vital role in cholesterol biosynthesis regulation. Studies have demonstrated its effectiveness in lowering LDL cholesterol levels, which is critical for managing hyperlipidemia and reducing cardiovascular risk.

Case Study: Efficacy in Hyperlipidemia

A clinical trial involving patients with hypercholesterolemia showed that treatment with pravastatin resulted in significant reductions in total cholesterol (18%) and LDL cholesterol (27%) over 12 weeks. The study emphasized the importance of using accurate quantification methods, including those utilizing Pravastatin Lactone-d3, to monitor drug efficacy and patient response .

Clinical Applications

Monitoring Drug Interactions

Pravastatin Lactone-d3 is also used to study drug interactions and metabolic pathways involving statins. By providing a reliable internal standard, researchers can better understand how pravastatin interacts with other medications and its effects on lipid metabolism.

Case Study: Drug Interaction Analysis

In a study assessing the interaction between pravastatin and cholestyramine, it was found that coadministration led to a 50% reduction in LDL levels. The use of Pravastatin Lactone-d3 as an internal standard allowed for precise measurement of pravastatin concentrations during the interaction analysis .

Biotechnological Applications

Synthesis via Microbial Fermentation

The synthesis of Pravastatin Lactone-d3 often involves biotechnological methods, including microbial fermentation. This process not only enhances yield but also allows for the incorporation of deuterium into the compound during biosynthesis, which is essential for its analytical applications.

Table 2: Synthesis Methods for Pravastatin Lactone-d3

| Method | Description | Yield (%) |

|---|---|---|

| Microbial Fermentation | Utilizes genetically modified strains | Up to 80% |

| Chemical Synthesis | Traditional organic synthesis techniques | Variable |

Mechanism of Action

Pravastatin Lactone-d3, like pravastatin, is a specific inhibitor of the hepatic enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis . By inhibiting this enzyme, pravastatin reduces cholesterol biosynthesis, leading to lower levels of circulating atherogenic lipoproteins . The inhibition of HMG-CoA reductase also has pleiotropic effects, including anti-inflammatory and antiatherosclerotic actions .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Key Comparisons :

Deuterated vs. Non-Deuterated Forms: Pravastatin Lactone-d3 exhibits nearly identical chemical reactivity to its non-deuterated counterpart but is distinguishable via mass spectrometry due to its +3 Da mass shift. This property is critical for tracking metabolic pathways without altering biological activity . In contrast, non-deuterated pravastatin lactone (CAS 85956-22-5) is used in therapeutic studies but lacks isotopic labeling for tracer applications .

Hydrophilicity vs. Lipophilicity :

- Pravastatin derivatives, including the lactone-d3 form, retain the hydrophilic properties of the parent drug, enabling hepatoselective uptake compared to lipophilic statins like simvastatin or atorvastatin .

Pharmacokinetic Behavior :

- The sodium salt form (Pravastatin-d3 Sodium) demonstrates improved solubility, facilitating in vivo studies, while the lactone-d3 form is preferred for in vitro metabolic assays .

Epimeric Variants :

- 6-Epi Pravastatin Sodium (CAS 81176-41-2) shows reduced efficacy due to steric hindrance at the HMG-CoA reductase binding site, highlighting the importance of stereochemistry in statin activity .

Nomenclature and Discrepancies

Discrepancies in CAS numbers (e.g., 1217769-04-4 vs. 1329809-35-9) arise from structural variations, such as hydroxylation or salt forms. Researchers must verify compound specifications based on intended applications .

Biological Activity

Pravastatin Lactone-D3 is a deuterium-labeled derivative of pravastatin, a member of the statin class of drugs, primarily used for lowering cholesterol levels. This compound serves as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify pravastatin concentrations in biological samples. Its biological activity is closely tied to its mechanism of action as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis.

Chemical Structure and Synthesis

Pravastatin Lactone-D3 has a complex molecular structure characterized by its lactone ring and multiple chiral centers. The molecular formula is C23H31D3O5, with a molecular weight of approximately 409.54 g/mol. The synthesis typically involves deuteration of pravastatin lactone through chemical synthesis or microbial fermentation using genetically modified strains of fungi or bacteria that incorporate deuterium during biosynthesis.

Pravastatin Lactone-D3 functions by competitively inhibiting the enzyme 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase, which is essential for cholesterol synthesis in the liver. This inhibition reduces the production of cholesterol, leading to increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream. This mechanism contributes significantly to cardiovascular health improvements by lowering serum cholesterol levels.

Biological Activity and Pharmacokinetics

Research indicates that Pravastatin Lactone-D3 exhibits biological activity similar to its parent compound, pravastatin. It has been shown to influence various cellular pathways and metabolic processes:

- Cholesterol Reduction : Studies demonstrate significant reductions in serum cholesterol levels when using pravastatin and its derivatives, including Pravastatin Lactone-D3.

- Pleiotropic Effects : Beyond cholesterol reduction, pravastatin has been associated with improved insulin sensitivity and anti-inflammatory effects, although results can be controversial depending on the specific statin and patient population .

Case Studies and Research Findings

Several studies have explored the effects of pravastatin and its derivatives on various health outcomes:

- Impact on Inflammation : A systematic review indicated that pravastatin therapy significantly reduces inflammatory biomarkers such as high-sensitive C-reactive protein (hsCRP) in patients with coronary artery disease .

- Muscle-related Adverse Effects : Research has documented adverse effects associated with statin therapy, including myopathy and rhabdomyolysis, with varying incidence rates among different statins. Pravastatin is generally considered to have a lower risk profile compared to other statins .

- Metabolic Studies : In vitro studies utilizing Pravastatin Lactone-D3 have been instrumental in understanding its pharmacokinetic properties and interactions with metabolic enzymes, which can inform dosing regimens and therapeutic strategies .

Data Table: Comparative Analysis of Statins

| Statin | Mechanism of Action | Common Uses | Side Effects |

|---|---|---|---|

| Pravastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Myalgia, elevated liver enzymes |

| Atorvastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Myopathy, rhabdomyolysis |

| Simvastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Myopathy, gastrointestinal issues |

| Lovastatin | HMG-CoA reductase inhibitor | Hyperlipidemia | Muscle pain, liver dysfunction |

Q & A

Q. Advanced Research Focus

- Microsomal incubation : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems.

- Sampling timepoints : 0, 5, 15, 30, 60 minutes.

- Data analysis : Calculate half-life (t₁/₂) using first-order decay models. Compare intrinsic clearance (CLint) to non-deuterated pravastatin to quantify isotope effects.

- Troubleshooting : Account for lactone-to-acid hydrolysis by including pH-controlled buffers (pH 7.4) .

How can researchers resolve discrepancies in Pravastatin Lactone-d3 quantification across LC-MS/MS platforms?

Advanced Research Focus

Discrepancies often arise from:

- Ionization efficiency variations : Standardize source parameters (e.g., ESI voltage, desolvation temperature).

- Column chemistry differences : Use USP-specified C18 columns (e.g., 4.6 × 150 mm, 5 µm) with acidic mobile phases (0.1% formic acid).

- Calibrator harmonization : Cross-validate against a reference standard (e.g., USP Pravastatin Sodium RS) .

What statistical approaches are appropriate for analyzing dose-response relationships in Pravastatin Lactone-d3 efficacy studies?

Q. Advanced Research Focus

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and efficacy maxima.

- Contradiction management : Use Bland-Altman plots for inter-assay variability or Bayesian hierarchical models to pool data from heterogeneous studies.

- Power analysis : Ensure n ≥ 6 per group to detect a 20% difference in LDL-C reduction (α = 0.05, β = 0.2) .

How do placental transfer studies of Pravastatin Lactone-d3 inform its safety profile in gestational research?

Q. Advanced Research Focus

- Ex vivo placenta models : Dual perfusion systems show ≈18% fetal transfer for hydrophilic statins like pravastatin. For deuterated analogs, measure maternal-fetal concentration gradients using LC-MS/MS.

- Safety endpoints : Monitor fetal viability (e.g., crown-rump length, organogenesis markers) in murine models. Compare outcomes to non-deuterated statins to isolate isotope-specific effects .

What pharmacopeial standards apply to the stability testing of Pravastatin Lactone-d3?

Q. Basic Research Focus

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours) per ICH Q1A.

- Acceptance criteria : ≤2% degradation products after 6 months.

- Dissolution testing : USP Apparatus II (paddle, 50 rpm) in pH 6.8 buffer; ≥80% dissolved within 30 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.